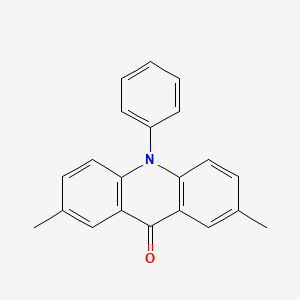

2,7-Dimethyl-10-phenylacridin-9(10H)-one

Description

General Overview of Acridinone (B8587238) Core Structures in Contemporary Chemical Research

The acridinone core, a tricyclic aromatic structure containing a nitrogen atom and a ketone group, is a fundamental unit found in various natural alkaloids and synthetic compounds. rsc.org Its rigid and planar geometry allows for effective intercalation with DNA, making it a valuable pharmacophore in the development of anticancer agents. nih.gov Beyond its biological significance, the acridinone scaffold is extensively studied in materials science. The electron-donating amine and electron-withdrawing carbonyl group within the central ring contribute to its excellent photoluminescence and photostability, rendering it a suitable component for organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.org

The versatility of the acridinone nucleus is further demonstrated by its use in the development of enzyme inhibitors and probes for monitoring biological processes. nih.gov The ability to modify the core structure through various chemical reactions allows for the fine-tuning of its electronic and photophysical properties, opening up new avenues for research and application.

Importance of Substituent Effects in Acridinone Chemistry: Focus on Methyl and Phenyl Modifications

The properties of acridinone derivatives are profoundly influenced by the nature and position of their substituents. The introduction of different functional groups onto the acridinone skeleton can modulate its electronic, steric, and photophysical characteristics.

Methyl Substituents: The presence of methyl groups, as seen in the 2 and 7 positions of the target molecule, primarily exerts an electronic effect through hyperconjugation and a weak inductive effect. These electron-donating groups can increase the electron density of the aromatic system, which can, in turn, affect the energy levels of the frontier molecular orbitals and influence the compound's photophysical and electrochemical behavior.

The strategic placement of these substituents is crucial, as even a shift in the position of a substituent can lead to significant changes in the molecule's biological activity and material properties. nih.gov

Contextualizing 2,7-Dimethyl-10-phenylacridin-9(10H)-one as a Key Research Target and Building Block

This compound serves as a significant research compound, primarily as a key intermediate in the synthesis of advanced photocatalysts. rsc.orgsigmaaldrich.commdpi.com Specifically, it is a precursor to the highly effective acridinium-based photoredox catalysts developed by the Nicewicz group. rsc.orgsigmaaldrich.com These catalysts are valued for their ability to facilitate a wide range of chemical transformations under mild conditions using visible light.

The structural features of this compound are integral to the function of the resulting photocatalysts. The N-phenyl group enhances the stability of the catalyst, while the methyl groups can modulate its redox properties. The development of synthetic routes to this key building block is therefore of considerable interest to the chemical community.

Detailed Research Findings

The synthesis and properties of this compound and its derivatives are a subject of ongoing research. Below are data tables summarizing key information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇NO | sigmaaldrich.commdpi.com |

| Molecular Weight | 299.37 g/mol | sigmaaldrich.commdpi.com |

| CAS Number | 1621019-98-4 | sigmaaldrich.commdpi.com |

| Appearance | Powder | sigmaaldrich.com |

Table 2: Representative Synthesis via Ullmann Condensation

| Reactants | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,7-Dimethylacridinone, Phenyl Halide | CuI | 2,2,6,6-tetramethylheptane-3,5-dione | Cs₂CO₃ | Toluene | 110 | 75-85 (Typical) | rsc.orgbeilstein-journals.org |

Table 3: Representative Spectroscopic Data for N-Phenylacridinone Derivatives

| Data Type | Characteristic Signals | Reference |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. Methyl protons would appear as singlets in the aliphatic region (around δ 2.4-2.5 ppm). | nih.govresearchgate.net |

| ¹³C NMR | Carbonyl carbon (C=O) signal is expected around δ 175-180 ppm. Aromatic carbons appear in the range of δ 115-150 ppm. Methyl carbons would be observed at approximately δ 20-22 ppm. | nih.govresearchgate.net |

| Mass Spec (EI) | The mass spectra of acridones generally show a prominent molecular ion peak. Fragmentation patterns are dependent on the substituents. | researchgate.net |

| IR | A strong absorption band for the C=O stretch is expected around 1620-1640 cm⁻¹. C-H stretching and aromatic C=C stretching bands would also be present. | beilstein-journals.org |

Structure

3D Structure

Properties

Molecular Formula |

C21H17NO |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2,7-dimethyl-10-phenylacridin-9-one |

InChI |

InChI=1S/C21H17NO/c1-14-8-10-19-17(12-14)21(23)18-13-15(2)9-11-20(18)22(19)16-6-4-3-5-7-16/h3-13H,1-2H3 |

InChI Key |

ZFGJBTQJOSUQPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C(C2=O)C=C(C=C3)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2,7 Dimethyl 10 Phenylacridin 9 10h One and Its Analogues

Established Synthetic Routes for Acridinone (B8587238) Core Structures

The construction of the tricyclic acridinone framework can be achieved through several established synthetic methodologies, primarily involving carbon-nitrogen and carbon-carbon bond-forming reactions.

Ullmann-Type Coupling Reactions in Acridinone Synthesis

The Ullmann condensation, a copper-catalyzed reaction, is a classical and widely used method for the formation of carbon-nitrogen bonds, which is central to the synthesis of N-substituted acridinones. libretexts.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine or an amide. In the context of acridinone synthesis, this often translates to the intramolecular cyclization of an N-arylanthranilic acid or the intermolecular coupling of an aniline (B41778) derivative with a suitably substituted benzoic acid derivative, followed by cyclization.

Historically, Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. libretexts.orgmdpi.com However, significant advancements have been made, including the development of ligand-assisted copper catalysis, which allows the reaction to proceed under milder conditions with improved yields and functional group tolerance. mdpi.comresearchgate.net Ligands such as amino acids and N,N-dimethylglycine have been shown to promote the Ullmann coupling of phenols and aryl halides at significantly lower temperatures. nih.gov The reactivity of the aryl halide in Ullmann-type reactions generally follows the trend I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the coupling. libretexts.orgmdpi.com

A related approach, the Ullmann-Ma reaction, utilizes amino acids as ligands to facilitate copper-catalyzed cross-coupling reactions, further expanding the scope and applicability of this methodology in the synthesis of complex nitrogen-containing heterocycles. researchgate.net

Condensation Reactions and Cyclization Strategies

Condensation and subsequent cyclization reactions represent another major pathway to the acridinone core. These methods often involve the formation of a diarylamine intermediate followed by an intramolecular ring-closing step to construct the central acridinone ring.

One prominent strategy is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds. numberanalytics.comwikipedia.org This reaction allows for the efficient synthesis of diarylamines from aryl halides and anilines under relatively mild conditions. The resulting diarylamine can then undergo intramolecular acylation or a related cyclization to yield the acridinone scaffold. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. numberanalytics.comwuxiapptec.com The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org

Multifunctional heterogeneous palladium catalysts have also been developed to facilitate a tandem Buchwald-Hartwig amination followed by intramolecular annulation in a one-pot process, providing a direct route to acridone (B373769) derivatives. thieme-connect.de Furthermore, palladium-catalyzed reductive annulation of 2-nitrobenzaldehydes with resorcinols offers another direct pathway to acridinone derivatives. rsc.org

Other cyclization strategies include the acid-catalyzed cyclization of N-arylanthranilic acids, which can be prepared via Ullmann condensation. ekb.eg Polyphosphoric acid (PPA) is a common reagent used to promote this intramolecular Friedel-Crafts-type acylation.

Specific Synthesis of 2,7-Dimethyl-10-phenylacridin-9(10H)-one: Reaction Conditions and Yield Optimization

The synthesis of this compound is of particular importance as it serves as a crucial precursor to the widely used Nicewicz photoredox catalyst, 9-mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate. thieme-connect.de The synthesis of this specific acridinone can be approached through the general strategies outlined above, with careful consideration of the starting materials and reaction conditions to achieve the desired substitution pattern.

A plausible and efficient synthetic route involves a palladium-catalyzed Buchwald-Hartwig amination reaction. This would entail the coupling of 2-bromo-5-methylbenzoic acid with 4-methylaniline to form the intermediate N-(4-methylphenyl)-5-methylanthranilic acid. Subsequent intramolecular cyclization, often promoted by a strong acid or a dehydrating agent, would yield the desired 2,7-dimethylacridin-9(10H)-one. The final N-phenylation can be achieved through a second C-N coupling reaction.

Alternatively, a direct, one-pot synthesis of acridones from commercially available starting materials using a tandem catalytic approach has been reported. thieme-connect.de This involves a sequential Buchwald-Hartwig amination and an intramolecular annulation, which could be adapted for the synthesis of the target molecule.

Table 1: Potential Synthetic Route for this compound

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 1. Buchwald-Hartwig Amination | 2-bromo-5-methylbenzoic acid | 4-methylaniline | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos), Base (e.g., Cs2CO3) | N-(4-methylphenyl)-5-methylanthranilic acid |

| 2. Cyclization | N-(4-methylphenyl)-5-methylanthranilic acid | Polyphosphoric acid (PPA) or other dehydrating agent | - | 2,7-dimethylacridin-9(10H)-one |

| 3. N-Arylation | 2,7-dimethylacridin-9(10H)-one | Iodobenzene | Cu or Pd catalyst, Ligand, Base | This compound |

Optimization of the reaction yield is a critical aspect of synthetic chemistry. For the Buchwald-Hartwig amination step, the choice of ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands like XPhos often providing superior results. numberanalytics.com The selection of the base and solvent system also plays a significant role in reaction efficiency. Design of Experiments (DoE) methodologies can be employed to systematically optimize these parameters to maximize the yield. numberanalytics.com For instance, a study on a similar Buchwald-Hartwig amination found that using XPhos as the ligand and optimizing temperature and concentration significantly increased the reaction yield. numberanalytics.com

Site-Selective Chemical Derivatization of Acridinone Scaffolds

The functionalization of the pre-formed acridinone core allows for the synthesis of a diverse library of derivatives with tailored properties. Site-selective derivatization is key to controlling the final structure and function of the molecule.

C-H Bond Activation Methodologies

Direct C-H bond activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic scaffolds, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govnih.gov In the context of acridinones, transition metal-catalyzed C-H activation can be directed to specific positions on the aromatic rings.

Palladium catalysis is commonly employed for the site-selective arylation of acridinones. The regioselectivity of these reactions is often controlled by the use of directing groups, which coordinate to the metal center and bring it into proximity with a specific C-H bond. nih.gov While the carbonyl group at the 9-position can act as a directing group, its influence might be limited. Therefore, the introduction of other directing groups can provide more precise control over the site of functionalization.

Dirhodium catalysts have also been shown to be effective for highly site-selective, diastereoselective, and enantioselective C-H functionalization of n-alkanes and terminally substituted n-alkyl compounds, a strategy that could potentially be adapted for the alkyl side chains of acridinone derivatives. nih.govnih.gov

Influence of Substituents on Reaction Selectivity and Efficiency

The electronic and steric properties of the substituents on the acridinone scaffold play a critical role in determining the selectivity and efficiency of further chemical transformations.

The methyl groups at the 2- and 7-positions of this compound are electron-donating groups. Their presence increases the electron density of the aromatic rings, which can influence the regioselectivity of electrophilic aromatic substitution reactions. In the context of C-H activation, these methyl groups can also influence the reaction rate and selectivity. The introduction of methyl groups can have profound effects on the physical and biological properties of a molecule, a phenomenon sometimes referred to as the "magic methyl" effect in drug discovery. clockss.org The presence of methyl groups can also introduce steric hindrance, which can affect the approach of reagents and influence the conformational preferences of the molecule. wikipedia.orgnumberanalytics.com

The N-phenyl group at the 10-position significantly impacts the properties of the acridinone. Electronically, the phenyl group can participate in conjugation with the acridinone system, affecting its photophysical properties. Sterically, the phenyl group can influence the accessibility of the adjacent C-H bonds for functionalization. The presence of substituents on this N-phenyl ring can further modulate the electronic and steric environment of the molecule. For instance, in related N-substituted pyridone systems, the nature of the N-substituent was found to direct the regioselectivity of nucleophilic attack. wikipedia.org In the context of Ullmann-type couplings, the electronic nature of substituents on the aryl halide and the amide partner can significantly influence reaction rates and yields. nih.gov

Synthesis of Conjugated Acridinone Systems

The development of extended π-conjugated systems based on the acridinone scaffold is a significant area of research, driven by the potential applications of these materials in optoelectronics and materials science. The functionalization of the acridinone core, including analogues of this compound, through modern cross-coupling reactions enables the precise construction of complex molecular architectures. These methods facilitate the formation of new carbon-carbon bonds, linking the acridinone unit to other aromatic or unsaturated moieties.

Key strategies for synthesizing these conjugated systems involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. wikipedia.orglibretexts.orgwikipedia.org More recent advancements also utilize direct C-H arylation techniques to forge these connections efficiently. nih.govrsc.org These reactions typically involve a halo-substituted acridinone (e.g., bromo- or iodo-acridinone) as a starting point, which then couples with a suitable partner molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon single bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org In the context of acridinone chemistry, this reaction is employed to attach aryl or vinyl groups to the acridinone backbone, thereby extending its π-conjugation. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A base is required to activate the organoboron species, facilitating the transmetalation step. organic-chemistry.org The direct functionalization of the acridone core through Suzuki-Miyaura coupling can lead to the formation of π-extended derivatives. acs.org

A typical Suzuki-Miyaura coupling reaction for extending the conjugation of an acridinone derivative is outlined in the table below.

| Component | Example Reagents/Conditions | Role in Reaction |

| Acridinone Substrate | Halo-acridinone (e.g., 2-bromo-7-methyl-10-phenylacridin-9(10H)-one) | Electrophilic partner |

| Coupling Partner | Arylboronic acid or ester (e.g., Phenylboronic acid) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the coupling of the two partners |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, THF, DMF | Provides the reaction medium |

This table illustrates a generalized Suzuki-Miyaura reaction setup for the synthesis of conjugated acridinone systems.

Research has demonstrated the selective synthesis of both linear and angular π-extended acridone derivatives using a sequential process that begins with a Suzuki-Miyaura cross-coupling reaction. acs.org This is followed by a palladium-catalyzed intramolecular arylation to achieve the final fused aromatic system. acs.org

Sonogashira Coupling

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This method is particularly valuable for introducing alkynyl groups onto the acridinone core, creating linear, rigid conjugated structures. The reaction is typically co-catalyzed by a copper(I) salt, which reacts with the terminal alkyne to form a copper acetylide intermediate, enhancing reactivity. libretexts.org The reaction is generally carried out under mild conditions with an amine base that also often serves as the solvent. wikipedia.orgorganic-chemistry.org

The key components for a Sonogashira coupling involving an acridinone derivative are summarized below.

| Component | Example Reagents/Conditions | Role in Reaction |

| Acridinone Substrate | Halo-acridinone (e.g., 2-iodo-7-methyl-10-phenylacridin-9(10H)-one) | Aryl halide partner |

| Coupling Partner | Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) | Alkyne partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |

| Copper Co-catalyst | CuI | Co-catalyst that forms the copper acetylide |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and often the solvent |

| Solvent | THF, DMF | Optional co-solvent |

This table presents a typical Sonogashira coupling scheme for producing alkynyl-substituted acridinones.

This methodology is instrumental in the synthesis of complex molecules, including poly(phenyleneethynylene)s, by creating extended networks of highly conjugated π-systems. libretexts.org

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is an effective tool for the vinylation of halo-acridinones, allowing for the introduction of double bonds into the conjugated system. The reaction typically favors the formation of the trans isomer. organic-chemistry.org A wide variety of alkenes, such as acrylates and styrenes, can be used as coupling partners. mdpi.com

The general parameters for a Heck reaction involving an acridinone substrate are detailed in the following table.

| Component | Example Reagents/Conditions | Role in Reaction |

| Acridinone Substrate | Halo-acridinone (e.g., 2-bromo-7-methyl-10-phenylacridin-9(10H)-one) | Unsaturated halide partner |

| Coupling Partner | Alkene (e.g., Styrene, Butyl acrylate) | Olefinic partner |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst for C-C bond formation |

| Base | Et₃N, K₂CO₃, Potassium acetate | Neutralizes the hydrogen halide byproduct |

| Solvent | DMF, NMP, Acetonitrile | Reaction medium |

This table outlines the components for a Heck reaction to synthesize vinyl-substituted acridinone systems.

Aqueous-phase Heck coupling has been successfully developed for modifying complex organic molecules, demonstrating the reaction's utility and adaptability. nih.gov

Direct C-H Arylation

A more contemporary approach for forging C-C bonds is direct C-H arylation, which circumvents the need for pre-functionalized organometallic reagents by directly coupling an aryl halide with a C-H bond of another aromatic system. rsc.orgnih.gov This atom-economical method can be applied to acridinone systems, offering a more streamlined synthetic route. nih.gov In some cases, acridone itself can act as a photoredox catalyst to facilitate direct arylation reactions under metal-free conditions. nih.gov The synthesis of conjugated polymers has been achieved using direct C-H arylation, avoiding the drawbacks associated with traditional Stille and Suzuki couplings. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2,7 Dimethyl 10 Phenylacridin 9 10h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

¹H NMR and ¹³C NMR Chemical Shift Analysis

Specific ¹H NMR and ¹³C NMR chemical shift data for 2,7-Dimethyl-10-phenylacridin-9(10H)-one are not documented in the available literature. This analysis is crucial for mapping the proton and carbon environments within the molecule, which would confirm the positions of the dimethyl and phenyl substituents on the acridinone (B8587238) core.

Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity Elucidation

Detailed Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) analyses have not been published. Such 2D NMR studies would be essential to definitively assign the chemical shifts and confirm the connectivity between protons and carbons, providing unambiguous structural proof.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

While IR and Raman spectroscopy are vital for identifying functional groups, specific spectra and peak assignments for this compound are not available. This data would typically reveal characteristic vibrational modes of the carbonyl group (C=O) in the acridinone ring, as well as vibrations associated with the aromatic rings and methyl groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

The empirical formula for this compound is C₂₁H₁₇NO, with a molecular weight of 299.37 g/mol . sigmaaldrich.com However, detailed mass spectrometry analysis, including the identification of the molecular ion peak and characteristic fragmentation patterns, is not described in the available search results. This analysis would be key to confirming the molecular weight and providing clues about the molecule's structural components.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Published UV-Vis absorption spectra for this compound, which would detail its electronic transitions and maximum absorption wavelengths (λmax), could not be found. This information is fundamental for understanding the photophysical properties of the compound.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

There are no published reports on the single-crystal X-ray diffraction of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state, which remains unconfirmed for this molecule.

Theoretical and Computational Chemistry of 2,7 Dimethyl 10 Phenylacridin 9 10h One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods could provide precise insights into the geometry and reactivity of 2,7-Dimethyl-10-phenylacridin-9(10H)-one.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. For this compound, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. bnmv.ac.in This calculation minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, further DFT calculations could map out the energy profiles of potential chemical reactions involving the acridinone (B8587238) core. This would involve calculating the energy of transition states and intermediates, providing crucial data on reaction kinetics and thermodynamic feasibility. Studies on other acridone (B373769) derivatives have successfully used DFT to optimize structures and explore reaction mechanisms. bnmv.ac.inresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For this compound, FMO analysis derived from DFT calculations would reveal the distribution of these key orbitals. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO highlights sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily excitable and reactive. This analysis would also shed light on intramolecular charge transfer (ICT) characteristics, particularly how electron density might shift between the phenyl group, the acridinone core, and the methyl substituents upon electronic excitation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

While the acridinone core is largely rigid, the N-phenyl group has rotational freedom. Molecular Dynamics (MD) simulations could be used to explore the conformational landscape of this compound in a simulated environment, such as a solvent box of water or an organic solvent. researchgate.netijpsjournal.com By simulating the atomic motions over time, MD can reveal the preferred orientation of the phenyl ring relative to the acridinone plane and the energetic barriers between different conformations. Such simulations have been applied to bis-acridone derivatives to assess their stability when interacting with biological targets. ijpsjournal.comijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the chemical structure of a series of compounds with changes in their biological activity or physical properties. While a QSAR model cannot be built for a single compound, if this compound were part of a larger library of analogs, its properties could be predicted and understood within that context.

Topological and Electronic Properties in QSAR Models

In a hypothetical QSAR study including this compound, various molecular descriptors would be calculated. Topological descriptors would quantify aspects of its size, shape, and branching. Electronic descriptors, derived from quantum chemical calculations, would include parameters like dipole moment, partial atomic charges, and HOMO/LUMO energies. nih.gov Research on other acridinone derivatives has shown that electronic and topological properties are significant predictors of their ability to interact with DNA. nih.gov

Hydrophobicity and Molecular Symmetry Correlations in Structure-Property Relationships

Hydrophobicity (typically calculated as logP) is a crucial descriptor in QSAR, influencing a molecule's solubility, membrane permeability, and binding to proteins. For this compound, this value would be calculated and correlated with its activity. Furthermore, molecular symmetry can play a role in how a molecule fits into a biological receptor. QSAR studies on antitumor acridinones have found that descriptors related to molecular symmetry and hydrophobicity are important for their activity. nih.govhkbpublications.com

Photophysical Properties and Optoelectronic Behavior of 2,7 Dimethyl 10 Phenylacridin 9 10h One Derivatives

Fluorescence Emission and Absorption Characteristics

The fluorescence and absorption profiles of 2,7-Dimethyl-10-phenylacridin-9(10H)-one and its derivatives are governed by the electronic transitions within the molecule. The acridinone (B8587238) core acts as an electron-accepting unit, while the N-phenyl group can serve as an electron donor. This intramolecular charge transfer (ICT) character is fundamental to their photophysical behavior.

Solvatochromism describes the change in the absorption or emission spectra of a compound with a change in the polarity of the solvent. For D-A type molecules like 10-phenylacridinone derivatives, an increase in solvent polarity often leads to a red-shift (bathochromic shift) in the emission spectrum. This occurs because the excited state, which has a more pronounced charge transfer character, is more stabilized by polar solvents than the ground state.

Table 1: Hypothetical Solvatochromic Data for a 10-Phenylacridinone Derivative (This table is illustrative, based on the expected behavior of this class of compounds, as specific data for this compound is not publicly documented).

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Toluene | 2.4 | 380 | 450 | 70 |

| Tetrahydrofuran (THF) | 4.0 | 382 | 475 | 93 |

| Dichloromethane (DCM) | 3.1 | 385 | 490 | 105 |

| Acetonitrile | 5.8 | 388 | 510 | 122 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 390 | 530 | 140 |

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For acridinone derivatives, the quantum yield can be highly dependent on the molecular structure, the solvent, and the surrounding environment.

High quantum yields are desirable for applications in OLEDs and as fluorescent probes. The rigid structure of the acridinone core can contribute to higher quantum yields by reducing non-radiative decay pathways. However, factors such as intermolecular interactions and the presence of quenching species can decrease the emission efficiency. For many acridinone-based materials, quantum yields can range from moderate to very high, depending on the specific substitutions and conditions.

Intermolecular Interactions Affecting Photophysical Properties

In the solid state or in concentrated solutions, intermolecular interactions play a crucial role in determining the photophysical properties of this compound derivatives. These interactions can either quench or enhance the fluorescence emission.

Aggregation-caused quenching (ACQ) is a common phenomenon in many planar aromatic fluorophores. When these molecules aggregate, strong π-π stacking interactions can form, leading to the creation of non-emissive excimer states. This process provides a non-radiative pathway for the decay of the excited state, thus quenching the fluorescence. For acridinone derivatives, which possess a planar structure, ACQ can be a significant issue, particularly in the solid state, which can limit their application in devices where they are used as neat films. Strategies to mitigate ACQ include the introduction of bulky substituents that sterically hinder close packing of the molecules.

In contrast to ACQ, some molecules exhibit aggregation-induced emission (AIE), where they are non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state. By locking the molecule in a specific conformation, non-radiative decay pathways are suppressed, and the radiative decay channel (fluorescence) is enhanced.

For acridinone derivatives, the introduction of rotor-like substituents can induce AIE properties. For example, functionalizing the nitrogen atom of the acridone (B373769) with groups that can undergo rotation in solution but are restricted in the aggregate state can lead to tunable AIE with blue and green fluorescence.

Thermally Activated Delayed Fluorescence (TADF) Mechanisms in Acridinone Derivatives

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, to generate fluorescence. This process can theoretically enable 100% internal quantum efficiency in OLEDs. The key requirement for TADF is a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

In donor-acceptor type molecules like this compound derivatives, the highest occupied molecular orbital (HOMO) is typically localized on the donor moiety, and the lowest unoccupied molecular orbital (LUMO) is on the acceptor moiety. This spatial separation of HOMO and LUMO leads to a small ΔEST, which facilitates reverse intersystem crossing (RISC) from the T1 state to the S1 state through thermal energy. The subsequent decay from the S1 state results in delayed fluorescence. The acridine (B1665455) core often serves as a potent donor in many TADF emitters.

Table 2: Key Parameters for TADF in Donor-Acceptor Acridinone Derivatives (This table presents typical values and parameters for acridinone-based TADF emitters, as specific experimental data for this compound in this context is not widely published).

| Parameter | Description | Typical Range for Acridinone TADF Emitters |

| ΔE_ST | Singlet-Triplet Energy Gap | < 0.2 eV |

| k_RISC | Rate of Reverse Intersystem Crossing | 10^5 - 10^7 s⁻¹ |

| τ_d | Delayed Fluorescence Lifetime | μs to ms (B15284909) range |

| Φ_TADF | TADF Quantum Yield | Can be very high, approaching unity in ideal systems |

The design of efficient TADF emitters based on the acridinone scaffold involves careful tuning of the donor and acceptor strengths to optimize the HOMO-LUMO separation and minimize the ΔEST, while maintaining high fluorescence quantum yield and good thermal stability.

Singlet-Triplet Energy Splitting and Intersystem Crossing (ISC) Processes

The energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a paramount parameter governing the efficiency of TADF. A small ΔEST, typically less than 0.2 eV, is essential to facilitate the thermal up-conversion of triplet excitons to the singlet state. In donor-acceptor type molecules based on the acridone scaffold, the ΔEST is largely determined by the degree of spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For instance, in derivatives where donor moieties are attached to the acridone acceptor, the HOMO is typically localized on the donor and the LUMO on the acridone unit. This spatial separation minimizes the electron exchange energy, leading to a small ΔEST. Research on various acridone-based TADF emitters has demonstrated that strategic placement of donor groups can effectively tune this energy gap. For example, attaching donor groups at the 3 and 6 positions of the acridone ring has been shown to dramatically enhance the TADF characteristics compared to substitution at the 2 and 7 positions.

Intersystem crossing (ISC) is the spin-forbidden transition between the singlet and triplet excited states. In the context of TADF, both the forward ISC (S1 → T1) and the reverse ISC (T1 → S1) processes are crucial. While a reasonably efficient ISC is necessary to populate the triplet state, it is the rate of reverse intersystem crossing (kRISC) that is often the determining factor for high-performance TADF.

Reverse Intersystem Crossing (RISC) Dynamics

The dynamics of reverse intersystem crossing are fundamental to the TADF mechanism. An efficient RISC process allows for the effective harvesting of triplet excitons, which would otherwise be lost through non-radiative decay pathways. The rate of RISC (kRISC) is directly influenced by the ΔEST and the spin-orbit coupling (SOC) between the S1 and T1 states.

In a closely related compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD) , detailed photophysical studies have provided valuable data that can serve as a proxy for understanding the potential behavior of this compound derivatives. For 3,6-DPXZ-AD, a high kRISC of 1.1 × 10⁶ s⁻¹ has been reported. This efficient RISC is attributed to a multichannel process involving through-space charge transfer states and locally excited triplet states, which facilitate the transition to the emissive singlet state.

The unique sp²-hybridization of the nitrogen atom in the acridone ring contributes to a quasi-equatorial conformation and high molecular rigidity. This structural feature helps to suppress conformational relaxation in the excited state, leading to a high radiative decay rate (kR) from the singlet state, which for 3,6-DPXZ-AD was found to be 1.4 × 10⁷ s⁻¹. The combination of a high kRISC and a high kR results in a short TADF lifetime and a high fluorescence quantum yield, which reached 94.9% for 3,6-DPXZ-AD.

The following table summarizes the key photophysical data for the representative acridone derivative, 3,6-DPXZ-AD.

| Compound Name | kR (s⁻¹) | kRISC (s⁻¹) | TADF Lifetime (µs) | Fluorescence Quantum Yield (%) |

| 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one | 1.4 × 10⁷ | 1.1 × 10⁶ | 1.6 | 94.9 |

| Data sourced from a study on a closely related acridone derivative, as specific data for this compound is not available. |

Mechanistic Investigations of Intermolecular Interactions Involving 2,7 Dimethyl 10 Phenylacridin 9 10h One Derivatives

Studies on DNA Intercalation Mechanisms

The planar tricyclic system of acridone (B373769) derivatives is a classic pharmacophore for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant changes in DNA topology and function, forming the basis for the activity of many therapeutic agents.

Binding Constants Determination and Energetic Considerations

The affinity of a ligand for DNA is quantified by its binding constant (Kb). A high binding constant indicates a strong and stable interaction. For acridone derivatives, these constants are typically determined through spectrophotometric or spectrofluorometric titrations. By monitoring the changes in the absorption or fluorescence spectrum of the compound upon incremental addition of DNA, the binding constant can be calculated using the Scatchard equation or other appropriate models. For instance, a study on a novel fluorescent probe, 7-oxobenzo[b] nih.govresearchgate.netphenanthroline-12(7H)-sulfonic acid, which shares structural similarities with the acridone core, reported a binding constant of 8.9 x 105 L·mol-1, indicating a strong binding affinity to calf thymus DNA. nih.gov

The thermodynamics of the binding event, including enthalpy (ΔH) and entropy (ΔS) changes, provide deeper insight into the nature of the interaction. These parameters can be determined by conducting binding studies at different temperatures. A spontaneous interaction is characterized by a negative Gibbs free energy change (ΔG), which is composed of both enthalpic and entropic contributions. For many intercalators, the binding process is enthalpically driven, resulting from favorable van der Waals interactions and hydrogen bonds between the ligand and the DNA base pairs.

Table 1: Hypothetical Binding and Thermodynamic Data for 2,7-Dimethyl-10-phenylacridin-9(10H)-one-DNA Interaction

| Parameter | Hypothetical Value | Interpretation |

| Binding Constant (Kb) | 5.0 x 105 M-1 | Strong binding affinity |

| Gibbs Free Energy (ΔG) | -32.5 kJ/mol | Spontaneous interaction |

| Enthalpy (ΔH) | -25.0 kJ/mol | Enthalpically driven |

| Entropy (ΔS) | +25.1 J/mol·K | Favorable entropic contribution |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar DNA intercalating agents.

Spectrophotometric Titrations and Circular Dichroism (CD) Measurements in DNA Binding Studies

UV-Visible spectrophotometric titration is a fundamental technique to study DNA-ligand interactions. Intercalation of an acridone derivative into the DNA helix typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the wavelength of maximum absorption (λmax) of the ligand. These spectral changes are indicative of the electronic interaction between the chromophore of the ligand and the DNA base pairs.

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the conformational changes in DNA upon ligand binding. sigmaaldrich.com The intrinsic CD spectrum of B-form DNA in the UV region (200-320 nm) is characterized by a positive band around 275 nm and a negative band around 245 nm, which are sensitive to changes in the DNA helical structure. nih.gov The binding of an intercalator like a this compound derivative would be expected to induce significant changes in these bands, reflecting alterations in base pair stacking and helical twist. Furthermore, if the ligand itself is achiral, it can exhibit an induced CD signal in the region of its own absorption (typically >300 nm) upon binding to the chiral DNA molecule. The nature of this induced CD spectrum can provide information about the orientation of the bound ligand within the DNA grooves. nih.gov For instance, a study on antitumor azolato-bridged dinuclear platinum(II) complexes with calf thymus DNA monitored dose- and time-dependent interactions using circular dichroism, revealing a B- to C-form transition. nih.gov

Molecular Docking and Simulation of DNA-Ligand Complexes

To visualize the interaction at an atomic level, molecular docking and molecular dynamics (MD) simulations are employed. nih.gov These computational techniques can predict the preferred binding mode and orientation of the this compound derivative within the DNA double helix. Docking studies can identify the most energetically favorable binding pose, highlighting key interactions such as hydrogen bonds, and π-π stacking with the DNA base pairs.

Molecular dynamics simulations provide a dynamic view of the DNA-ligand complex over time, allowing for the assessment of its stability and the conformational changes induced in the DNA structure. researchgate.net These simulations can reveal details about the unwinding of the DNA helix, the widening of the minor or major grooves, and the specific interactions that stabilize the complex. For example, simulations can show the phenyl group at the 10-position of the acridone core residing in one of the DNA grooves, while the planar acridone ring system intercalates between the base pairs.

Influence of Substituents on DNA Binding Affinity and Mode

The nature and position of substituents on the acridone ring can significantly modulate the DNA binding affinity and selectivity. The methyl groups at positions 2 and 7 of the core compound are expected to enhance the hydrophobicity of the molecule, which can favor its partitioning into the nonpolar environment between the DNA base pairs. These groups can also influence the electronic properties of the aromatic system, which in turn affects the π-π stacking interactions.

A study on arylamine analogs of methylene (B1212753) blue demonstrated that substituents in the arylamine fragments play a crucial role in dimer formation and interaction with DNA. mdpi.com For 10-phenylacridin-9(10H)-one derivatives, modifications to the N-phenyl ring could be explored to introduce functionalities capable of forming specific hydrogen bonds with the DNA backbone or the edges of the base pairs, thereby increasing both affinity and sequence selectivity.

Mechanistic Aspects of Enzyme Inhibition (e.g., Topoisomerase, Acetylcholinesterase)

Beyond DNA, the rigid, heterocyclic structure of this compound makes it a candidate for inhibiting various enzymes, particularly those with well-defined binding pockets that can accommodate such planar molecules.

Molecular Interactions at Enzyme Active Sites

Topoisomerase Inhibition:

DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes like replication and transcription. nih.gov Acridone-based compounds are known to act as topoisomerase poisons, stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death. mdpi.com The planar acridone core of this compound could intercalate into the DNA at the site of enzyme cleavage, sterically hindering the re-ligation of the DNA strand. The substituents on the acridone ring would then interact with amino acid residues in the vicinity of the active site, further stabilizing the ternary drug-DNA-enzyme complex.

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. lupinepublishers.com Inhibitors of AChE are used in the treatment of Alzheimer's disease. The active site of AChE contains a deep and narrow gorge with a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. nih.gov The planar structure of an acridone derivative could allow it to bind within this gorge, interacting with key amino acid residues through π-π stacking, hydrophobic, and hydrogen bonding interactions.

Molecular docking studies are instrumental in elucidating these interactions. For a hypothetical inhibition of AChE by this compound, one could expect the phenyl ring to form π-π stacking interactions with aromatic residues like tryptophan (Trp) and tyrosine (Tyr) in the active site gorge. The carbonyl group of the acridone could act as a hydrogen bond acceptor, while the methyl groups could engage in hydrophobic interactions.

Table 2: Predicted Molecular Interactions of this compound with the Acetylcholinesterase Active Site (Hypothetical)

| Interacting Residue (AChE) | Type of Interaction | Moiety of Ligand Involved |

| Trp86, Tyr337 | π-π Stacking | Phenyl group at position 10 |

| Phe338 | π-π Stacking | Acridone ring system |

| His447 | Hydrogen Bond | Carbonyl oxygen at position 9 |

| Trp286, Tyr124 | Hydrophobic Interaction | Methyl groups at positions 2 and 7 |

Note: This table presents hypothetical interactions based on the known structure of the AChE active site and the chemical features of the ligand. nih.govmdpi.com

In Silico Docking Studies and Binding Mode Prediction

In the realm of medicinal chemistry and drug discovery, in silico docking studies have emerged as a powerful tool to predict the binding orientation and affinity of a small molecule ligand to a protein target. For acridone derivatives, which represent a significant class of pharmacologically active compounds, molecular docking has been instrumental in elucidating their mechanism of action at a molecular level. While specific docking studies on this compound are not extensively detailed in publicly available literature, the broader class of acridone and acridine (B1665455) derivatives has been the subject of numerous computational investigations. These studies provide valuable insights into the potential intermolecular interactions and binding modes that could be extrapolated to this compound derivatives.

Molecular docking simulations are typically performed using software such as AutoDock, and the results are analyzed to understand the binding interactions and patterns at the active sites of target proteins. These computational models are crucial for structure-based drug design and for predicting how a ligand, such as an acridone derivative, might interact with a biological target.

A notable area of investigation for acridone derivatives has been their interaction with proteins associated with multidrug resistance (MDR) in cancer, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP). For instance, docking studies on a series of acridone derivatives, including compounds designated as AC2, AC7, and AC26, have been conducted to explore their binding affinities with these efflux pumps. nih.gov The binding affinities, expressed in kcal/mol, indicate the stability of the ligand-protein complex.

| Derivative | Target Protein | Binding Affinity (kcal/mol) |

| AC26 | P-glycoprotein (P-gp) | - |

| AC2 | P-glycoprotein (P-gp) | - |

| AC7 | P-glycoprotein (P-gp) | - |

| AC26 | Multidrug Resistance-Associated Protein (MRP) | -7.5 |

| AC2 | Multidrug Resistance-Associated Protein (MRP) | -7.1 |

| AC7 | Multidrug Resistance-Associated Protein (MRP) | -7.2 |

| AC26 | O6-methylguanine-DNA methyltransferase (MGMT) | - |

Data for P-gp and MGMT binding affinities were mentioned as being determined but specific values were not provided in the source material. Source: nih.gov

The docking of these acridone derivatives into the active site of MRP revealed key intermolecular interactions responsible for the stabilization of the complex. For example, the derivative AC26 was found to form hydrogen bonds with four amino acid residues: SER A:796, SER A:828, SER A:830, and TYR A:831. nih.gov Additionally, a Pi-anion interaction with HIS A:872 and Pi-alkyl interactions with LEU A:795 and ALA A:800 were observed, further anchoring the ligand within the binding pocket. nih.gov The derivatives AC2 and AC7 also exhibited hydrogen bonding and a common Pi-anion interaction with HIS A:872 and a Pi-alkyl interaction with LEU A:795. nih.gov

Another significant target for acridine and acridone derivatives is DNA topoisomerase, an enzyme crucial for DNA replication and a validated target for anticancer drugs. Molecular docking simulations of novel 3,9-disubstituted acridines with human topoisomerase I (Topo I) have suggested that these compounds can intercalate into the DNA-enzyme complex. nih.gov The docking poses indicated non-bonded hydrophobic interactions between the aniline (B41778) residue of a derivative and MET428 of the enzyme. nih.gov The amino acid residue ARG364, along with a phosphate (B84403) group from the DNA backbone, appeared to orient the acridine core within the intercalation cavity. nih.gov Furthermore, electrostatic interactions were predicted between the carboxylic group of ASP533 and the nitrogen atom of the pyrrolidine (B122466) moiety of the ligand. nih.gov

Similarly, docking studies of 9-amino-3-phenylacridone derivatives with topoisomerase IIα (Topo IIα) have been performed to predict their binding affinities and modes of action. nih.gov These studies help in understanding whether the compounds act as catalytic inhibitors or as DNA non-intercalating agents, poisoning the enzyme. nih.gov

The general approach for these in silico studies involves several key steps:

Preparation of the Protein and Ligand: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens and charges are added to the protein structure. The 2D structure of the ligand is converted into a 3D conformation, and its energy is minimized.

Docking Simulation: A docking program is used to predict the optimal binding pose of the ligand within the defined active site of the protein. The program samples a large number of possible conformations and orientations and scores them based on a scoring function that estimates the binding affinity.

Analysis of Binding Mode: The resulting docked poses are analyzed to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site.

These computational predictions are invaluable for the rational design of new, more potent, and selective derivatives of the this compound scaffold for various therapeutic applications.

Applications of 2,7 Dimethyl 10 Phenylacridin 9 10h One Derivatives in Advanced Materials Science

Organic Optoelectronic Devices

The intrinsic electronic properties of acridone (B373769) derivatives make them highly suitable for use in organic optoelectronic devices, where they can function as key components in the generation and conversion of light.

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an Organic Light-Emitting Diode (OLED), the host material plays a critical role in the emissive layer, where it facilitates the efficient transfer of energy to the light-emitting guest molecules (dopants). Acridone derivatives are attractive candidates for host materials due to their high thermal stability and excellent charge-transporting properties.

Derivatives of 10-phenylacridin-9(10H)-one, which share the core structure of the subject compound, have been investigated as host materials in phosphorescent OLEDs (PhOLEDs). For instance, a carbazolyl-substituted acridone derivative has demonstrated promising performance as a host, leading to a device with notable external quantum efficiencies. nih.gov The design of these host materials often involves attaching electron-donating groups, such as carbazole (B46965) or phenoxazine, to the acridone acceptor core to create a molecule with ambipolar charge transport capabilities, meaning it can transport both holes and electrons effectively. nih.gov This balanced charge transport is crucial for achieving high efficiency and long operational lifetimes in OLED devices.

The performance of OLEDs is highly dependent on the molecular structure of the host material. Key parameters include the triplet energy, which must be higher than that of the phosphorescent dopant to ensure efficient energy transfer, and the HOMO/LUMO energy levels, which influence charge injection and transport. The table below summarizes the performance of an OLED device using a phenoxazinyl-substituted acridone derivative as the host material.

| Host Material | Dopant | Max. EQE (%) | Power Efficiency (lm/W) | Turn-on Voltage (V) |

| Phenoxazinyl-substituted acridone | Iridium Complex | 16.7 | - | - |

Data sourced from a study on acridone and quinacridone (B94251) derivatives. nih.gov

While specific data for 2,7-Dimethyl-10-phenylacridin-9(10H)-one as a host material is not extensively documented in publicly available literature, the performance of its analogous structures underscores the potential of this class of compounds in developing high-efficiency OLEDs. The methyl groups at the 2 and 7 positions can enhance solubility and influence the solid-state packing of the molecules, which are important factors for device fabrication and performance.

Organic Solar Cells (OSCs)

The development of efficient and stable organic solar cells (OSCs) is a key area of research in renewable energy. The performance of OSCs is largely determined by the properties of the donor and acceptor materials in the active layer. Acridine (B1665455) and its derivatives have recently been explored for their potential in OSCs, particularly as components of non-fullerene acceptors (NFAs).

A recent study introduced luminescent acridine units into the central nucleus of quinoxaline-based acceptor molecules. scilit.com This strategy aimed to enhance the photoluminescence quantum yield of the acceptor, which can suppress non-radiative recombination losses, a major source of inefficiency in OSCs. The resulting devices exhibited a remarkable power conversion efficiency (PCE) of over 20% when used as a third component in a ternary blend. scilit.com

The design of these acridine-substituted acceptors focuses on creating a rigid and planar molecular structure that facilitates efficient charge transport and molecular aggregation. The introduction of the acridine unit was shown to accelerate molecular aggregation and optimize the molecular crystallization, which are beneficial for charge extraction. scilit.com The following table summarizes the performance of an organic solar cell incorporating an acridine-substituted quinoxaline-based acceptor.

| Device Configuration | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

| PM6:AQx-m-Ac (Binary) | - | - | - | 18.64 |

| PM6:eC9:AQx-m-Ac (Ternary) | - | - | - | 20.28 |

Data sourced from a study on acridine-substituted non-fullerene acceptors. scilit.com

While these results are for acridine-substituted quinoxalines and not directly for this compound, they highlight the significant potential of the acridine scaffold in developing highly efficient organic solar cells. The electron-rich nature of the acridone core in this compound suggests its potential use as a donor material or as a component in donor-acceptor type molecules for OSC applications.

Design Principles for Fluorescent Probes

The inherent fluorescence of the acridone scaffold makes it an excellent platform for the design of fluorescent probes for the detection of various analytes. nih.govmdpi.comrsc.org The principle behind these probes often involves the modulation of the fluorescence intensity or wavelength upon binding to a target species. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE). nih.govmdpi.com

The core structure of this compound provides a rigid and highly fluorescent backbone. By introducing specific recognition moieties, derivatives can be designed to selectively interact with target analytes such as metal ions, anions, and biologically relevant molecules.

For example, a coumarin-acridone hybrid molecule was developed as a fluorescent probe for the detection of Fe³⁺ ions. nih.gov In this design, the acridone and coumarin (B35378) units act as the fluorophore, and the nitrogen and oxygen atoms serve as the binding sites for the metal ion. Upon binding to Fe³⁺, the fluorescence of the probe is quenched, providing a "turn-off" sensing mechanism. The probe demonstrated high sensitivity and selectivity for Fe³⁺ with a detection limit in the micromolar range. nih.gov

Another study reported an acridine-based fluorescent chemosensor for the detection of hypochlorite (B82951) (ClO⁻). mdpi.comnih.gov The probe exhibited a strong blue fluorescence that was significantly quenched in the presence of ClO⁻, with a detection limit of 7.65 μM. mdpi.comnih.gov The selectivity of the probe was excellent, with minimal interference from other reactive oxygen species and common anions. mdpi.com

The table below presents key characteristics of some acridone-based fluorescent probes.

| Probe | Target Analyte | Sensing Mechanism | Detection Limit (μM) | Quantum Yield (Φ) |

| Coumarin-acridone hybrid | Fe³⁺ | Fluorescence quenching | 1.77 | - |

| Acridine-carbothioamide | ClO⁻ | Fluorescence quenching | 7.65 | 0.6659 (free probe) |

| Acridine-dicyanoisophorone | Polarity | Red-shift in emission | - | 0.005 - 0.356 |

Data compiled from studies on coumarin-acridone and acridine-based fluorescent probes. nih.govmdpi.comrsc.org

The 2,7-dimethyl and 10-phenyl substitutions on the acridone core can be strategically utilized to fine-tune the photophysical properties and solubility of the resulting probes, making them suitable for various sensing environments, including biological systems.

Biosensor Development based on Acridinone (B8587238) Scaffolds

The development of biosensors, analytical devices that combine a biological component with a physicochemical detector, is a rapidly growing field. The acridinone scaffold is a promising platform for the development of fluorescent biosensors due to its excellent photophysical properties, good biocompatibility, and the ease with which it can be functionalized. mdpi.com

Acridone derivatives can be incorporated into biosensors in several ways. They can be used as fluorescent labels for biomolecules, where their strong and stable fluorescence allows for sensitive detection. For instance, acridone derivatives have been used as fluorescent labels for amino acids and peptides.

Furthermore, the acridone scaffold can be part of a larger molecular assembly that responds to a specific biological event. For example, acridone derivatives can be designed to interact with specific DNA structures, such as G-quadruplexes, which are found in telomeres and oncogene promoter regions. nih.gov The binding of the acridone derivative to the G-quadruplex can lead to a change in its fluorescence, providing a signal for the presence of these important biological targets. A recent study on novel acridone derivatives showed that a cationic derivative exhibited anticancer activity that correlated with its ability to stabilize G-quadruplex structures. nih.gov

In the context of enzyme-based biosensors, the acridone scaffold can be part of a system where the enzymatic reaction triggers a change in the fluorescence of the acridone unit. While specific examples directly using this compound in biosensors are not widely reported, the versatility of the acridone core suggests significant potential. For instance, a surfactant-like acridone scaffold has been developed that exhibits aggregation-induced emission (AIE) upon cellular uptake, making it a traceable marker for cell imaging. mdpi.com This highlights the potential for designing "smart" biosensors based on acridone derivatives that can report on their local environment within a biological system.

The development of biosensors based on the this compound scaffold could involve conjugating it to biorecognition elements such as antibodies, enzymes, or nucleic acids. The inherent fluorescence of the acridone core would provide the signaling mechanism, while the biorecognition element would ensure the selectivity of the sensor.

Q & A

Q. What are the common synthetic routes for 2,7-Dimethyl-10-phenylacridin-9(10H)-one, and how are key functional groups introduced?

- Methodological Answer : The compound is typically synthesized via Suzuki coupling reactions, as demonstrated in the preparation of structurally similar acridinone derivatives. For example, 2,7-dibromo-10-methylacridin-9(10H)-one can react with aryl boronic acids (e.g., phenylboronic acid) under palladium catalysis to introduce substituents at specific positions . Key steps include:

- Halogenation : Bromine or chlorine groups are introduced via electrophilic substitution.

- Coupling : Suzuki-Miyaura cross-coupling for aryl group attachment (e.g., phenyl groups).

- Methylation : Alkylation or reductive amination to install methyl groups.

Reaction optimization involves controlling temperature (80–120°C), solvent polarity (e.g., THF/water mixtures), and catalyst loading (e.g., Pd(PPh₃)₄) .

Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray diffraction?

- Methodological Answer : High-purity crystals are critical for accurate structural determination. Key strategies include:

- Solvent Selection : Use polar protic solvents like methanol or ethanol for slow evaporation, as demonstrated in the crystallization of related acridinones .

- Purification : Pre-purify the compound via flash column chromatography (e.g., silica gel, chloroform/methanol gradients) to remove impurities that disrupt crystal lattice formation .

- Temperature Control : Gradual cooling (e.g., from 60°C to room temperature) to promote ordered crystal growth.

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and methyl group integration. Aromatic proton signals typically appear downfield (δ 7.5–8.5 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure, including bond angles and intermolecular interactions. SHELXL refinement (e.g., anisotropic displacement parameters) ensures accuracy .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility or crystal packing effects. Strategies include:

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with XRD-derived bond lengths and angles to identify deviations .

- Docking Studies : Model interactions with biological targets (e.g., DNA intercalation) to explain unexpected bioactivity data.

- Dynamic NMR : Analyze temperature-dependent NMR shifts to detect rotational barriers in substituents like phenyl groups.

Q. What strategies are effective in minimizing byproduct formation during halogenation or nitration steps in its synthesis?

- Methodological Answer : Byproducts often result from over-halogenation or incomplete nitration. Mitigation approaches:

- Regioselective Conditions : Use directing groups (e.g., methyl substituents) to control electrophilic attack positions .

- Low-Temperature Nitration : Perform reactions at 0–5°C with HNO₃/H₂SO₄ to limit polysubstitution .

- In Situ Monitoring : TLC or HPLC to track reaction progress and terminate before side reactions dominate.

Q. How can hydrogen bonding and intermolecular interactions revealed by crystallography inform the design of derivatives with enhanced properties?

- Methodological Answer : Crystal packing analysis (e.g., via Mercury software) identifies non-covalent interactions critical for stability and bioactivity:

- Hydrogen Bonds : O–H⋯N or C–H⋯π interactions (observed in related acridinones) can guide modifications to improve solubility or binding affinity .

- π-Stacking : Planar aromatic systems facilitate DNA intercalation; substituent tweaks (e.g., electron-withdrawing groups) enhance stacking efficiency.

- Torsional Angles : Adjust methyl or phenyl group orientations to optimize steric compatibility with target proteins .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.